molecular formula C24H31N3O4S B4342229 N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4342229
M. Wt: 457.6 g/mol
InChI Key: BMEFHKWGINIKQO-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyrazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding dimethoxyphenyl intermediate.

    Formation of the Pyrazole Intermediate: This step involves the synthesis of the 1-ethyl-1H-pyrazole intermediate through a cyclization reaction.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrazole intermediate in the presence of a sulfonamide reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenyl group but differs in the presence of an acetamide group instead of a sulfonamide group.

    N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: This compound contains two dimethoxyphenyl groups and a hexanediamide linkage.

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of a sulfonamide group, a pyrazole ring, and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-6-27-21(11-13-25-27)17-26(32(28,29)22-9-7-18(2)19(3)15-22)14-12-20-8-10-23(30-4)24(16-20)31-5/h7-11,13,15-16H,6,12,14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFHKWGINIKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE

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